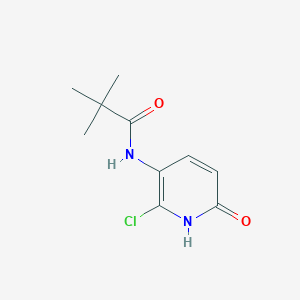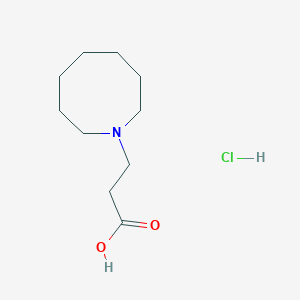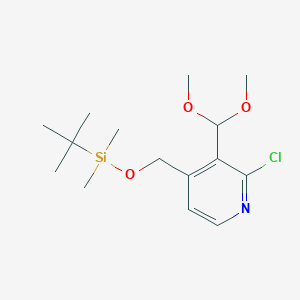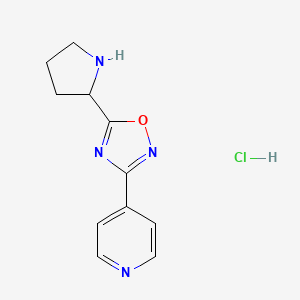
2-(6-(4-Fluorophenyl)pyridin-3-yl)acetonitrile
Descripción general
Descripción
“2-(6-(4-Fluorophenyl)pyridin-3-yl)acetonitrile” is a chemical compound with the CAS Number: 1227599-81-6 . It has a molecular weight of 212.23 and its IUPAC name is [6- (4-fluorophenyl)-3-pyridinyl]acetonitrile . It is a yellow solid .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C13H9FN2 . The InChI code for this compound is 1S/C13H9FN2/c14-12-4-2-11 (3-5-12)13-6-1-10 (7-8-15)9-16-13/h1-6,9H,7H2 .Physical And Chemical Properties Analysis
This compound is a yellow solid . It has a molecular weight of 212.23 and its IUPAC name is [6- (4-fluorophenyl)-3-pyridinyl]acetonitrile .Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Docking Studies
A study on pyridine derivatives, including those with fluorophenyl groups, highlighted their potential as inhibitors of Nicotinamidephosphoribosyltransferase (NAMPT). Through crystal structure determination, Hirshfeld surface analysis, DFT calculations, and molecular docking studies, these compounds exhibited increased sensitivity to apoptosis in NAMPT-expressing cells and tumorspheres (Venkateshan et al., 2019).
Fluoride Sensing Applications
Research on acylhydrazone derivatives, including those derived from fluorophenyl compounds, demonstrated their application in the detection of fluoride ions. These compounds showed specific responses to fluoride ions through colorimetric and spectrofluorometric methods in acetonitrile, showcasing their potential as fluoride sensors (Jose et al., 2018).
Antitumor and Antimicrobial Activities
Pyrazolo[3,4-b]pyridine derivatives, synthesized via multi-component reactions with the inclusion of fluorophenyl groups, were screened for antibacterial, antifungal, and antitumor activities. Certain compounds showed significant activity, underlining the role of these derivatives in developing new therapeutic agents (El-Borai et al., 2012).
Luminescent Lanthanide Ion Complexes
A study on thiophene-derivatized pybox and its lanthanide ion complexes, including those with Eu(III) and Tb(III), demonstrated their high luminescence in both solid state and solution. These complexes, potentially involving fluorophenyl groups, highlight the applicability of such compounds in the development of luminescent materials (de Bettencourt-Dias et al., 2007).
Anti-Lung Cancer Activity
Compounds derived from fluorobenzo[b]pyran, potentially including fluorophenyl acetonitriles, have shown anticancer activity against lung cancer cell lines at low concentrations, emphasizing their potential in cancer treatment research (Hammam et al., 2005).
Synthesis of Novel Derivatives
Facile synthetic approaches for pyrazole-4-carbonitrile derivatives, involving the reaction of fluorophenyl compounds, have been developed. These methodologies afford new substituted pyrazoles, pyrimidines, and azolopyrimidine derivatives, indicating their broad applicability in synthetic chemistry (Ali et al., 2016).
Propiedades
IUPAC Name |
2-[6-(4-fluorophenyl)pyridin-3-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2/c14-12-4-2-11(3-5-12)13-6-1-10(7-8-15)9-16-13/h1-6,9H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHSVLJFTWXXCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)CC#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501272265 | |
| Record name | 6-(4-Fluorophenyl)-3-pyridineacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501272265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-(4-Fluorophenyl)pyridin-3-yl)acetonitrile | |
CAS RN |
1227599-81-6 | |
| Record name | 6-(4-Fluorophenyl)-3-pyridineacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227599-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(4-Fluorophenyl)-3-pyridineacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501272265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride](/img/structure/B1440481.png)
![2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine hydrochloride](/img/structure/B1440483.png)
![3-[Methyl-(3-trifluoromethyl-phenyl)-amino]-propionic acid hydrochloride](/img/structure/B1440484.png)



![7-{[(4-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride](/img/structure/B1440491.png)
![6-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1440492.png)
![[(3S,4R)-4-(2-Fluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1440493.png)
![[2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1440494.png)